2-Hydroxy-bexarotene
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C24H30O3 |
|---|---|
Molecular Weight |
366.5 g/mol |
IUPAC Name |
4-[2-hydroxy-1-(3,5,5,8,8-pentamethyl-6,7-dihydronaphthalen-2-yl)ethyl]benzoic acid |
InChI |
InChI=1S/C24H30O3/c1-15-12-20-21(24(4,5)11-10-23(20,2)3)13-18(15)19(14-25)16-6-8-17(9-7-16)22(26)27/h6-9,12-13,19,25H,10-11,14H2,1-5H3,(H,26,27) |
InChI Key |
DYDLNAHYXNCVDM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C(CO)C3=CC=C(C=C3)C(=O)O)C(CCC2(C)C)(C)C |
Origin of Product |
United States |
Metabolic Pathways Governing Hydroxy Bexarotene Formation
Oxidative Metabolism via Cytochrome P450 Isozymes (Specifically CYP3A4)
The initial and principal step in the metabolism of bexarotene (B63655) is oxidation, a reaction predominantly catalyzed by the cytochrome P450 (CYP) family of enzymes. fda.goveuropa.eudermnetnz.orgnih.govnih.govmedscape.comeuropa.eueuropa.eu Extensive in vitro studies have identified CYP3A4 as the major isozyme responsible for this oxidative transformation. fda.goveuropa.eunih.goveuropa.eueuropa.eufda.govbauschhealth.com This process leads to the formation of several hydroxylated metabolites. fda.goveuropa.eunih.govnih.govmedscape.comeuropa.eu
Theoretically, substances that inhibit or induce CYP3A4 can alter the plasma concentrations of bexarotene. dermnetnz.orgeuropa.eu For instance, potent CYP3A4 inhibitors might be expected to increase bexarotene levels, while inducers could potentially decrease them. dermnetnz.orgeuropa.eu However, a clinical study involving the co-administration of bexarotene with ketoconazole, a strong CYP3A4 inhibitor, did not result in altered bexarotene plasma concentrations, suggesting that its elimination may not be solely dependent on CYP3A4 metabolism. fda.gov Conversely, there are indications that bexarotene itself may induce CYP3A4, potentially leading to an auto-induction of its own metabolism and affecting the metabolism of other drugs that are substrates for this enzyme. europa.eueuropa.eueuropa.eu
Glucuronidation Pathways of Oxidative Metabolites
Following oxidation, the resulting hydroxylated metabolites of bexarotene undergo a phase II metabolic reaction known as glucuronidation. fda.goveuropa.eunih.govnih.goveuropa.eu This process involves the conjugation of the metabolites with glucuronic acid, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs). sussex-research.com Glucuronidation serves to increase the water solubility of the metabolites, facilitating their elimination from the body. sussex-research.com
Characterization of Specific Hydroxylated Metabolites
Four primary oxidative metabolites of bexarotene have been identified in human plasma: 6-hydroxy-bexarotene, 7-hydroxy-bexarotene, 6-oxo-bexarotene, and 7-oxo-bexarotene (B601032). fda.goveuropa.eudermnetnz.orgnih.govnih.govmedscape.comeuropa.eueuropa.eubauschhealth.commdpi.com Among these, 6-hydroxy-bexarotene has been noted as a major circulating metabolite. nih.gov
Table 1: Key Enzymes and Metabolites in Bexarotene Metabolism
| Process | Key Enzyme(s) | Primary Metabolites | Reference |
|---|---|---|---|
| Oxidation | Cytochrome P450 3A4 (CYP3A4) | 6-hydroxy-bexarotene, 7-hydroxy-bexarotene, 6-oxo-bexarotene, 7-oxo-bexarotene | fda.goveuropa.eudermnetnz.orgnih.govnih.govmedscape.comeuropa.eueuropa.eufda.govbauschhealth.commdpi.com |
Table 2: Identified Bexarotene Metabolites
| Compound Name | Metabolic Pathway | Significance | Reference |
|---|---|---|---|
| 6-hydroxy-bexarotene | Oxidation | Major circulating metabolite | fda.goveuropa.eunih.govnih.govmedscape.comeuropa.eubauschhealth.commdpi.com |
| 7-hydroxy-bexarotene | Oxidation | Identified in plasma | fda.goveuropa.eunih.govnih.govmedscape.comeuropa.eubauschhealth.commdpi.com |
| 6-oxo-bexarotene | Oxidation | Identified in plasma | fda.goveuropa.eunih.govnih.govmedscape.comeuropa.eubauschhealth.commdpi.com |
| 7-oxo-bexarotene | Oxidation | Identified in plasma | fda.goveuropa.eunih.govnih.govmedscape.comeuropa.eubauschhealth.commdpi.com |
| Bexarotene acyl glucuronide | Glucuronidation | Predominant biliary metabolite in rats | nih.govusbio.net |
Table of Compounds
| Compound Name |
|---|
| 2-Hydroxy-bexarotene |
| 6-hydroxy-bexarotene |
| 7-hydroxy-bexarotene |
| 6-oxo-bexarotene |
| 7-oxo-bexarotene |
| Atorvastatin |
| Bexarotene |
| Bexarotene acyl glucuronide |
| Carboplatin |
| Cisplatin |
| Clarithromycin |
| Cyclophosphamide |
| Dexamethasone |
| Erythromycin |
| Etoposide |
| Fenofibrate |
| Finasteride |
| Gemfibrozil |
| Ifosfamide |
| Itraconazole |
| Ketoconazole |
| Levothyroxine |
| Paclitaxel |
| Phenobarbital |
| Phenytoin |
| Rifampin |
| Sirolimus |
| Tacrolimus |
| Tamoxifen |
Molecular and Cellular Pharmacology of Hydroxy Bexarotene Metabolites
Retinoid Receptor Binding and Activation Profiles
In contrast, other data indicates that 6-hydroxy-bexarotene is a high-affinity ligand and a potent, selective agonist for Retinoid X Receptors (RXRs). targetmol.comtargetmol.comglpbio.com This is demonstrated by specific binding affinity (Kd) and half-maximal effective concentration (EC₅₀) values, which show high potency at RXRs and significantly lower potency at Retinoic Acid Receptors (RARs). targetmol.comtargetmol.com
The following table provides a comparative view of the receptor binding and activation data for bexarotene (B63655) and its 6-hydroxy metabolite, based on available data.
Interactive Data Table: Receptor Binding and Activation Profiles
| Compound | Receptor | Binding Affinity (Kd) (nM) | Activation Potency (EC₅₀) (nM) |
|---|---|---|---|
| Bexarotene | RXRα | 14 - 33 | 20 - 33 |
| RXRβ | 21 - 24 | 25 | |
| RXRγ | 25 - 29 | 20 | |
| RARα | >10,000 | >10,000 | |
| RARβ | >10,000 | >10,000 | |
| RARγ | >10,000 | >10,000 | |
| 6-Hydroxy-bexarotene | RXRα | 3460 | 398 |
| RXRβ | 4210 | 356 | |
| RXRγ | 4830 | 420 | |
| RARα | 8170 | 4414 | |
| RARβ | - | 2121 | |
| RARγ | - | 2043 |
Data compiled from multiple sources. medchemexpress.comtargetmol.comtargetmol.comcaymanchem.comnih.gov Note: Kd values for 6-hydroxy-bexarotene are presented in µM in the source material (3.46, 4.21, 4.83, 8.17 µM) and have been converted to nM for comparison.
Like its parent compound, 6-hydroxy-bexarotene demonstrates activity across all three RXR subtypes: RXRα, RXRβ, and RXRγ. targetmol.comtargetmol.comglpbio.com The parent compound, bexarotene, is a potent and selective agonist for all three subtypes. ahajournals.orgoncologynewscentral.comeuropa.eu Data for 6-hydroxy-bexarotene shows it activates these subtypes with EC₅₀ values of 398 nM for RXRα, 356 nM for RXRβ, and 420 nM for RXRγ. targetmol.com This indicates that the metabolite retains the ability to activate the various RXR isoforms, which are key transcription factors that can form homodimers (RXR/RXR) or heterodimers with other nuclear receptors. iqb.esnih.govbas.bg
The hydroxy metabolites of bexarotene maintain the high selectivity of the parent compound for RXRs over RARs. Studies show that 6-hydroxy-bexarotene has minimal activity in transactivating retinoic acid receptors. nih.govmedchemexpress.commedchemexpress.com Specific data demonstrates much higher EC₅₀ values for RAR subtypes compared to RXR subtypes, with values of 4414 nM (RARα), 2121 nM (RARβ), and 2043 nM (RARγ). targetmol.com This confirms a significantly lower potency for RARs, a characteristic feature of the rexinoid class of compounds. iqb.es
Modulation of RXR Subtypes (RXRα, RXRβ, RXRγ) by Metabolites
Impact on Gene Expression Regulation and Transcriptional Activity
Activation of RXRs by a ligand initiates a cascade of events leading to the regulation of gene expression. bccancer.bc.capatsnap.com As ligand-activated transcription factors, RXRs bind to specific DNA sequences, known as response elements, to control the transcription of genes involved in critical cellular functions. iqb.eseuropa.eu
Effects on Cellular Processes in In Vitro Models
The activation of RXR signaling pathways by rexinoids is known to inhibit the growth and viability of various tumor cell lines in vitro. fda.goveuropa.eudrugbank.comdermnetnz.org The parent compound, bexarotene, has been shown to inhibit the proliferation and induce apoptosis in cell lines derived from cutaneous T-cell lymphoma, breast cancer, and lung cancer, among others. nih.govcaymanchem.comnih.govnih.gov
Given that the hydroxy metabolites of bexarotene are active at the receptor level, it is plausible that they contribute to these anti-proliferative effects. nih.govdrugs.comnih.gov However, direct experimental data from in vitro studies that specifically measure the effect of isolated 6-hydroxy-bexarotene or 7-hydroxy-bexarotene on cell proliferation and viability across different cell models is not detailed in the reviewed literature. The ultimate effect of these metabolites on cellular processes remains inferred from their receptor activation profiles, which, as noted, are subject to conflicting reports on their potency relative to the parent compound. nih.govtargetmol.com
Induction of Apoptosis
The parent compound, bexarotene, is known to induce apoptosis in various cancer cell lines, a key mechanism contributing to its therapeutic effects. dermnetnz.orgdovepress.comfda.gov This pro-apoptotic activity is linked to its function as a selective agonist for Retinoid X Receptors (RXRs). dermnetnz.orgdovepress.comdrugbank.com Upon activation, RXRs can form homodimers or heterodimers with other nuclear receptors, modulating the expression of genes that regulate cell growth and death. dermnetnz.orgdrugbank.com
Research into the specific apoptotic activity of the hydroxy-bexarotene metabolites indicates that they are significantly less potent than bexarotene itself. A pivotal study on the in vitro activity of synthetic bexarotene metabolites found that their ability to activate retinoid receptors is considerably reduced. nih.gov This suggests that the metabolites are unlikely to be major contributors to the direct induction of apoptosis following bexarotene administration. nih.gov While there is substantial systemic exposure to these oxidative metabolites, their reduced receptor activation capacity implies a diminished role in triggering the downstream signaling cascades necessary for apoptosis. nih.gov
Influence on Cellular Differentiation Pathways
Cellular differentiation is another critical process regulated by retinoids. Bexarotene's ability to influence differentiation pathways is central to its mechanism of action, particularly in the context of cutaneous T-cell lymphoma. dermnetnz.orgdovepress.com This influence is mediated through the activation of RXRs, which act as transcription factors controlling the expression of genes integral to cellular differentiation. dermnetnz.orgdrugbank.com
The oxidative metabolites of bexarotene, including 6-hydroxy-bexarotene, have been demonstrated to have a substantially weaker effect on these pathways compared to the parent drug. nih.gov The activity of these metabolites has been quantified by their ability to transactivate retinoid receptors in vitro. Transactivation is the process by which the ligand-bound receptor initiates gene expression. The half-maximal effective concentration (EC50) is a measure of a compound's potency in inducing a response; a higher EC50 value indicates lower potency.
Structure Activity Relationship Sar Studies of Hydroxylated Bexarotene Derivatives
Elucidation of Structural Motifs Influencing RXR Selectivity and Activity
The chemical structure of bexarotene (B63655), 4-[1-(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydro-2-naphthyl)ethynyl]benzoic acid, offers several sites for modification. SAR studies have revealed that the selectivity and activity of its derivatives are highly dependent on specific structural motifs. Bexarotene itself is a third-generation retinoid that demonstrates high-affinity selective agonism for RXRs (RXRα, RXRβ, and RXRγ) with low affinity for Retinoic Acid Receptors (RARs). nih.govnih.gov This selectivity is crucial as RXRs form heterodimers with various other nuclear receptors, and non-specific activation can lead to undesirable side effects. google.commdpi.com
The core structure consists of a constrained bicyclic ring system linked to a benzoic acid moiety. Modifications to this structure can significantly impact biological activity. For instance, replacing the carbon atom at the C6 position of the tetrahydronaphthalene ring with oxygen was found to reduce both potency and anti-leukemic activity. biorxiv.org Conversely, introducing an unsaturation between the C5 and C6 carbons to form a 1,4-Dihydro-1,1,4,4-tetramethylnaphthalene structure maintained good RXR activation. biorxiv.org
Hydroxylation, a common metabolic modification, has been a key focus of SAR studies. The position of the hydroxyl group is a critical determinant of the molecule's interaction with the RXR ligand-binding domain (LBD). biorxiv.orgmdpi.com Studies on bexarotene metabolites, such as 6-hydroxy-bexarotene and 7-hydroxy-bexarotene, have shown that these hydroxylated forms are active in retinoid receptor activation assays. mdpi.comresearchgate.net This indicates that the introduction of a hydroxyl group on the tetrahydronaphthalene ring is a viable strategy for creating active analogs. Furthermore, one study highlighted an analog, A77, where a single hydrogen atom adjacent to the carboxylic acid on the benzoic acid ring was replaced with a hydroxyl group. mdpi.comnih.gov This seemingly minor change resulted in a statistically robust enhancement of activity compared to bexarotene, underscoring the sensitivity of the receptor to modifications on the benzoic acid portion of the molecule. mdpi.comnih.gov
These findings collectively demonstrate that both the hydrophobic tetrahydronaphthalene ring and the polar benzoic acid head are crucial for RXR binding and activation. The rigidity of the core structure, combined with the specific placement of functional groups like hydroxyls, dictates the compound's ability to effectively bind to the L-shaped binding pocket of the RXR and induce a conformational change necessary for downstream signaling. nih.gov
Design and Synthesis of Hydroxylated Analogs with Modified Biological Activity
The insights gained from SAR studies have guided the rational design and chemical synthesis of novel hydroxylated bexarotene analogs aimed at achieving improved biological profiles. Researchers have sought to create compounds with enhanced RXR selectivity, reduced cross-signaling with other nuclear receptor pathways, and improved therapeutic potential. nih.govmdpi.com
The synthesis of these analogs often involves multi-step chemical processes. For example, the synthesis of hydroxylated analogs has been achieved starting from commercially available materials like 2-hydroxyterephthalic acid. mdpi.com A typical synthetic route might involve:
Esterification: Protecting the carboxylic acid groups, for instance, by converting 2-hydroxyterephthalic acid to dimethyl 2-hydroxyterephthalate. mdpi.com
Selective Saponification: Selectively hydrolyzing one of the ester groups to yield a mono-acid. mdpi.com
Protection of the Hydroxyl Group: Acetylating the hydroxyl group to prevent it from interfering in subsequent steps. mdpi.com
Activation of the Carboxylic Acid: Converting the remaining carboxylic acid to a more reactive form, such as an acid chloride. mdpi.com
Coupling Reactions: Linking the modified benzoic acid moiety with the tetrahydronaphthalene part of the molecule, often via Sonogashira coupling or similar cross-coupling reactions.
Deprotection: Removing the protecting groups to yield the final hydroxylated bexarotene analog.
Through such synthetic strategies, a variety of analogs have been created and evaluated. One study reported the synthesis of seven novel bexarotene analogs, including a hydroxyl-bexarotene analog designated as 37a. mdpi.com This compound demonstrated an EC50 value of 24.2 nM in an RXRα activation assay, which was comparable to that of bexarotene (18 nM). mdpi.com Another study focused on an analog named A77, which featured a hydroxyl group on the benzoic acid ring. mdpi.comnih.gov This compound showed a statistically robust enhanced activity compared to bexarotene in inducing RXR-mediated transcription. mdpi.comnih.gov
These efforts highlight that strategic modifications, such as the introduction of hydroxyl groups, can lead to compounds with altered and potentially superior biological activities, such as increased potency or selectivity, compared to the parent drug. nih.govmdpi.com
Correlation between Hydroxylation Position and Biological Response
The specific position of the hydroxyl group on the bexarotene scaffold is a critical factor that dictates the resulting biological response. The introduction of this polar group can influence the molecule's binding affinity, orientation within the receptor's ligand-binding pocket, and its ability to activate or antagonize the receptor.
Bexarotene is metabolized in the liver by cytochrome P450 3A4, leading to the formation of major metabolites including 6-hydroxy-bexarotene and 7-hydroxy-bexarotene. biorxiv.orgmdpi.com In vitro assays have confirmed that these oxidative metabolites are biologically active, participating in the activation of retinoid receptors. mdpi.comresearchgate.net This metabolic activity underscores the tolerance of the RXR for hydroxylation at these positions on the tetrahydronaphthalene ring.
Computational predictions using software like MetaSite have also been employed to identify likely sites of metabolism. For bexarotene, these in silico models predicted that biotransformation would most likely occur via aliphatic hydroxylation, identifying the carbon at position 3 of the dihydronaphthalene ring as a primary site, followed by the carbon at position 7. This aligns with the experimental identification of 6- and 7-hydroxy metabolites.
The biological activity of these hydroxylated analogs can be quantified and compared. For instance, a study that synthesized and tested a 2-hydroxy-bexarotene analog (compound 37a) found it to be a potent rexinoid. mdpi.com Its efficacy in activating RXRα was comparable to that of bexarotene itself, demonstrating that hydroxylation on the benzoic acid ring can maintain, and in some cases enhance, potent agonist activity. mdpi.comnih.govmdpi.com
The table below summarizes the biological activity of selected hydroxylated bexarotene analogs from a research study, comparing their potency for RXRα activation with the parent compound, bexarotene.
| Compound | Modification | RXRα Activation (EC50, nM) mdpi.com | Relative Potency vs. Bexarotene |
|---|---|---|---|
| Bexarotene (1) | Parent Compound | 18 | 1.00 (Reference) |
| Analog 37a | This compound | 24.2 | ~0.74 |
| Analog 33 | Non-hydroxylated analog | 17 | ~1.06 |
| Analog 35 | Non-hydroxylated analog | 1.3 | ~13.8 |
This table is interactive. Click on headers to sort.
EC50 (Half-maximal effective concentration) values represent the concentration of a drug that gives half of the maximal response. A lower EC50 value indicates higher potency. Data is sourced from a study evaluating novel bexarotene analogs in KMT2A-MLLT3 leukemia cells. mdpi.com
Computational Modeling and Docking Studies of Hydroxylated Bexarotene Interactions
Computational modeling and molecular docking have become indispensable tools for understanding the interactions between hydroxylated bexarotene derivatives and the RXR ligand-binding domain (LBD) at an atomic level. mdpi.com These in silico techniques allow researchers to visualize and analyze the binding modes of different ligands, providing a rational basis for observed structure-activity relationships and guiding the design of new, more effective analogs. nih.govmdpi.com
Docking studies typically involve placing a ligand into the three-dimensional structure of the receptor's binding pocket and calculating the most favorable binding poses based on scoring functions that estimate binding affinity. innovareacademics.in The LBD of RXR features a characteristic L-shaped pocket where ligands bind. nih.gov Docking simulations of bexarotene and its analogs show that the bulky, hydrophobic tetrahydronaphthalene group fits into one part of the pocket, while the polar carboxylic acid group forms key interactions, often hydrogen bonds, with specific amino acid residues in the other part of the pocket. nih.govresearchgate.net
Overlays of docking poses for different analogs reveal how chemical substitutions are accommodated within the binding pocket. nih.gov Often, small shifts in the position of the ligand are observed, indicating some flexibility and available space within the pocket. nih.gov This suggests that the receptor can adapt to differently substituted ligands, which is a key consideration in drug design.
Molecular dynamics simulations can further validate these docking studies by simulating the movement of the ligand-protein complex over time, providing insights into the stability of the interactions. nih.gov These computational approaches, when combined with experimental data, provide a powerful platform for dissecting the molecular basis of RXR activation by hydroxylated bexarotene derivatives, accelerating the development of next-generation rexinoids with improved therapeutic profiles. nih.govmdpi.com
Role of Hydroxy Bexarotene Metabolites in Preclinical Models
Contribution to In Vivo Biological Activity of Bexarotene (B63655)
The in vivo biological activity of bexarotene is well-documented, with studies demonstrating its ability to inhibit the growth of various tumor cell lines and induce tumor regression in animal models. europa.eufda.govdrugbank.com However, the specific contribution of its hydroxy-metabolites to these effects is not fully elucidated. While these metabolites are present in plasma, their activity at retinoid receptors is reportedly reduced compared to the parent compound, bexarotene. nih.gov
Effects on Tumor Regression and Chemoprevention in Animal Models
Bexarotene has shown efficacy in causing tumor regression and preventing tumor induction in several animal models, including those for squamous cell carcinoma and mammary carcinoma. europa.eufda.gov The role of its specific hydroxy-metabolites in these outcomes has not been separately investigated in detail in the available literature.
Influence on Other Physiological Pathways (e.g., insulin (B600854) sensitization, lysosomal enzyme activity)
Bexarotene is known to act as an insulin sensitizer (B1316253) in rodent models of non-insulin-dependent diabetes mellitus. europa.euoup.com The mechanism is believed to be related to its activation of RXRs, which can form heterodimers with peroxisome proliferator-activated receptors (PPARs). bauschhealth.com The influence of its hydroxy-metabolites on this pathway is not specifically detailed.
Recent research has also explored the effect of bexarotene on lysosomal enzyme activity. Studies have shown that bexarotene can increase the activity of lysosomal sulfatases in cultured patient cells from multiple sulfatase deficiency (MSD), a rare lysosomal storage disorder. nih.govmdpi.comembopress.org This suggests a potential therapeutic application for bexarotene in this context. However, the specific contribution of 2-Hydroxy-bexarotene to this effect has not been studied.
Impact on Organ-Specific Activities (e.g., brain uptake and distribution)
The distribution of bexarotene to various organs, including the brain, has been a subject of study, particularly in the context of neurodegenerative diseases. nih.govmdpi.comnih.gov Studies using radiolabeled bexarotene have shown that it can cross the blood-brain barrier, although its penetration may be limited. nih.govresearchgate.net There is no specific information available on the brain uptake and distribution of this compound.
Analytical and Methodological Approaches for Hydroxy Bexarotene Research
Spectroscopic and Chromatographic Techniques for Metabolite Identification and Quantification
Advanced analytical methods are indispensable for the precise identification and quantification of bexarotene (B63655) and its metabolites, including 2-Hydroxy-bexarotene, in various biological matrices.
UPLC-MS/MS and HRMS:
Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is a cornerstone technique for the analysis of bexarotene and its metabolites. nih.gov This method offers high sensitivity and specificity, allowing for the separation and detection of compounds even at low concentrations. Chromatographic separation is often achieved using a C18 column with a gradient elution of water and acetonitrile, both containing formic acid to improve ionization. nih.gov Mass spectrometry detection, particularly with a triple quadrupole mass spectrometer, provides quantitative data and structural information. nih.gov For instance, a UPLC-MS/MS method has been developed for the simultaneous determination of bexarotene and its potential impurities, demonstrating good resolution between the parent drug and its related compounds.
High-resolution mass spectrometry (HRMS) is another powerful tool employed in bexarotene research. nih.gov HRMS provides highly accurate mass measurements, which aids in the confident identification of metabolites and degradation products. thermofisher.com This technique is particularly valuable in metabolomics studies, where a comprehensive profile of all metabolites in a biological sample is desired. nih.gov Liquid chromatography coupled with HRMS (LC-HRMS) has been utilized for full-scale lipidomics profiling in studies investigating the effects of bexarotene. nih.gov
A highly sensitive and rapid liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been established for the quantification of bexarotene in mouse plasma and brain tissue. nih.gov This method utilizes a simple protein precipitation step for sample preparation and achieves a lower limit of quantification of 10.0 ng/mL in both matrices. nih.gov
The following table summarizes typical parameters for UPLC-MS/MS analysis of bexarotene and its metabolites:
| Parameter | Typical Value | Source |
| Column | Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) | nih.gov |
| Mobile Phase A | Water with 0.1% formic acid | nih.gov |
| Mobile Phase B | Acetonitrile with 0.1% formic acid | nih.gov |
| Flow Rate | 0.3 mL/min | nih.gov |
| Column Temperature | 40 °C | nih.gov |
| MS Detector | Waters TQD mass spectrometer | nih.gov |
| Ionization Mode | Electrospray Ionization (ESI) | nih.gov |
In Vitro Assay Systems for Receptor Activation and Cellular Response
To understand the biological activity of this compound, various in vitro assays are employed to assess its ability to activate retinoid X receptors (RXR) and to measure its effects on cellular processes.
Luciferase-based Reporter Assays:
Luciferase-based reporter assays are a common method to quantify the activation of RXR by ligands like bexarotene and its metabolites. mdpi.commdpi.com In these assays, cells, such as human embryonic kidney (HEK293) cells, are transfected with a plasmid containing a luciferase reporter gene under the control of an RXR response element (RXRE). mdpi.com When a ligand binds to and activates RXR, the receptor-ligand complex binds to the RXRE, driving the expression of the luciferase enzyme. The amount of light produced by the luciferase reaction is then measured and is proportional to the level of RXR activation. mdpi.com These assays have been used to evaluate the activity of various bexarotene analogs. mdpi.com
MTT Assays:
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability and proliferation. nih.gov This assay measures the metabolic activity of cells, which is an indicator of their health and growth. The MTT assay has been used to evaluate the antiproliferative effects of bexarotene and its degradation products on various cancer cell lines. nih.gov For example, the cytotoxicity of bexarotene-loaded nanoparticles has been measured using MTT assays on human non-small-cell lung cancer cells (A549) and human breast cancer cells (MCF-7).
The table below provides an overview of common in vitro assays used in bexarotene research:
| Assay Type | Purpose | Cell Lines Used | Source |
| Luciferase Reporter Assay | Quantify RXR activation | HEK293 | mdpi.commdpi.com |
| MTT Assay | Assess cell viability and proliferation | A549, MCF-7, HeLa, MDA-MB-231 | nih.gov |
Radiosynthesis of Labeled Bexarotene and its Application in Metabolic Studies
Radiolabeled versions of bexarotene are crucial tools for studying its absorption, distribution, metabolism, and excretion (ADME) properties. The use of isotopes like carbon-11 (B1219553), carbon-14 (B1195169), and tritium (B154650) allows for sensitive and specific tracking of the drug and its metabolites in vivo and in vitro.
Radiosynthesis of Labeled Bexarotene:
The synthesis of radiolabeled bexarotene has been achieved using various methods. For positron emission tomography (PET) imaging, carbon-11 ([¹¹C]) labeled bexarotene has been synthesized. One approach involves a copper-mediated cross-coupling reaction with [¹¹C]carbon dioxide. nih.govresearchgate.net Another method utilizes a two-step ¹¹C-carbonylation process. snmjournals.org These methods have successfully produced [¹¹C]bexarotene with high radiochemical purity and molar activity, suitable for PET imaging studies in animals and potentially humans. nih.govsnmjournals.org
Application in Metabolic Studies:
Radiolabeled bexarotene has been instrumental in understanding its metabolic fate. Studies using radiolabeled compounds can help identify and quantify metabolites like 6- and 7-hydroxy-bexarotene and 6- and 7-oxo-bexarotene (B601032) in plasma and other tissues. dermnetnz.org For example, a study investigating the effect of bexarotene on lipid metabolism utilized [³H]TO and [¹⁴C]CO double-labeled TG-rich VLDL-like emulsion particles to track triglyceride clearance. oup.com Such studies provide invaluable information on how the body processes bexarotene and its metabolites.
The following table highlights the different radioisotopes used in bexarotene research and their primary applications:
| Radioisotope | Application | Key Findings/Methods | Source |
| Carbon-11 ([¹¹C]) | PET Imaging | Synthesized via Cu-mediated [¹¹C]CO₂ fixation or two-step carbonylation for in vivo distribution studies. | nih.govresearchgate.netsnmjournals.orgsnmjournals.org |
| Carbon-14 ([¹⁴C]) | ADME Studies | Gold standard for tracing metabolic pathways and quantifying metabolites. | openmedscience.comoup.com |
| Tritium ([³H]) | Receptor Binding Assays, Autoradiography, Metabolic Studies | High specific activity allows for sensitive detection in biological samples. | mdpi.comoup.com |
| Carbon-13 ([¹³C]) | Internal Standard for MS | Used as a stable isotope-labeled internal standard for accurate quantification. | nih.gov |
Future Research Directions and Therapeutic Potential of Hydroxylated Bexarotene Analogs
Development of Novel Rexinoids with Enhanced Selectivity and Potency via Hydroxylation Strategies
The development of novel rexinoids with improved therapeutic profiles is a key area of investigation. Modifications to the parent bexarotene (B63655) structure, including hydroxylation, can yield agents with enhanced biological selectivity and potency. nih.govnih.gov The goal is to create analogs that can be prescribed at lower therapeutic doses, theoretically leading to a decrease in side effects. nih.gov
One approach involves the insertion of an oxygen atom into the non-polar ring system of potent rexinoids like bexarotene. nih.gov For instance, the synthesis of hydroxylated analogs of bexarotene, such as 37a and 37b, has been explored. mdpi.com The analog 37a, a hydroxy-bexarotene, demonstrated a comparable EC50 value (24.2 nM) to the parent compound bexarotene (18 nM), indicating similar potency. mdpi.com Another analog, A77, where a single hydrogen atom adjacent to the carboxylic acid was replaced with a hydroxyl group, showed a statistically robust enhanced activity compared to bexarotene. researchgate.net
These structural modifications aim to improve RXR selectivity and decrease cross-signaling with other nuclear receptors, which is often the cause of adverse effects. nih.govmdpi.com For example, while bexarotene's therapeutic effects are primarily mediated through RXR activation, its crossover activity with the retinoic acid receptor (RAR), thyroid hormone receptor (TR), and liver X receptor (LXR) can lead to toxicity. nih.gov The development of analogs with reduced cross-signaling could lead to compounds with an improved therapeutic window. mdpi.com
Table 1: Comparison of Bexarotene and a Hydroxylated Analog
| Compound | EC50 (nM) | Key Structural Modification |
|---|---|---|
| Bexarotene | 18 | Parent Compound |
| 37a (hydroxy-bexarotene analog) | 24.2 | Hydroxylation |
Data sourced from a study on the modeling, synthesis, and biological evaluation of potential RXR selective agonists. mdpi.com
Investigation of Metabolite-Specific Pharmacological Activities Beyond Parent Compound
The metabolic products of bexarotene are also a subject of intense study, as they may possess their own distinct pharmacological activities. Following administration, bexarotene is metabolized into several oxidative metabolites, including 6-hydroxy-bexarotene, 7-hydroxy-bexarotene, 6-oxo-bexarotene, and 7-oxo-bexarotene (B601032). nih.gov These metabolites are found in the plasma of rats, dogs, and humans, with 6-hydroxy-bexarotene being a major circulating metabolite. nih.gov
Interestingly, the binding of these synthetic metabolites to retinoid receptors was found to be significantly reduced compared to the parent compound. nih.gov They exhibited minimal activity in transactivating retinoic acid receptors and had reduced activity at retinoid X receptors relative to bexarotene. nih.gov This suggests that while there is substantial systemic exposure to these oxidative metabolites, they are unlikely to elicit significant retinoid receptor activation on their own. nih.gov
Exploring Mechanisms of Action in Diverse Disease Models
The therapeutic potential of bexarotene and its hydroxylated analogs extends beyond its initial approval for cutaneous T-cell lymphoma, with active research in various disease models.
Neurodegenerative Disorders:
Alzheimer's Disease: Bexarotene has shown promise in animal models of Alzheimer's disease by promoting the clearance of β-amyloid peptides from the brain in an Apo-E dependent manner. It has been reported to rapidly clear soluble Aβ, reduce neuritic plaque burden, and reverse behavioral deficits in transgenic mice. nih.gov The mechanism may involve increasing the production of APO E and ABCA1. nih.gov Synthetic RXR agonists like bexarotene are being investigated for their ability to enhance the clearance of amyloid-beta plaques and improve cognitive performance. mdpi.com
Multiple Sulfatase Deficiency (MSD): In this rare and progressive neurodegenerative disorder, bexarotene has been identified as a potential therapeutic agent. nih.govembopress.orgmbexc.denih.gov MSD is caused by pathogenic variants in the SUMF1 gene, leading to impaired function of the formylglycine-generating enzyme (FGE) and reduced sulfatase activities. nih.govembopress.orgmbexc.denih.gov Treatment of MSD patient-derived cells with bexarotene has been shown to increase sulfatase activities and improve cellular disease pathology. embopress.org The proposed mechanism is that bexarotene increases the stability of FGE variants. nih.govembopress.orgmbexc.denih.gov
Oncological Applications:
VHL-deficient cells: Loss of the von Hippel-Lindau (VHL) tumor suppressor gene is associated with renal cell carcinoma (RCC). nih.govbiologists.com Bexarotene has been identified as a regulator of the primary cilium, which is often lost in VHL-deficient cells. nih.govbiologists.com It was found to decrease the expression of Aurora kinase A (AURKA), a key factor in cilia disassembly, thereby restoring the ability of these cells to form cilia. nih.govbiologists.com In a mouse xenograft model of RCC, bexarotene treatment reduced the development of tumors. nih.govbiologists.com
Acute Myeloid Leukemia (AML): Bexarotene has demonstrated activity in non-M3 AML, with evidence of inducing leukemic blast differentiation. nih.gov In vitro studies have shown that bexarotene can inhibit the growth of myeloid leukemic cell lines. nih.gov Combination therapy with bexarotene and the RARA-specific agonist all-trans retinoic acid (ATRA) has shown profound, dose-dependent growth inhibition in MLL-AF9 leukemia cells. haematologica.org Research into bexarotene derivatives aims to augment these anti-leukemic responses.
Optimizing Metabolic Stability for Improved Pharmacological Profiles
A significant challenge in the clinical application of bexarotene is its metabolic instability, which can affect its bioavailability and efficacy. Bexarotene undergoes metabolism in the liver, primarily by CYP3A4 enzymes, and is excreted through bile. dermnetnz.org The major metabolites identified in plasma are 6- and 7-hydroxy-bexarotene and 6- and 7-oxo-bexarotene. mdpi.com
Efforts to improve the pharmacological profile of bexarotene include strategies to enhance its metabolic stability. This can involve chemical modifications to the parent compound to block sites of metabolism. For example, converting the benzoic acid of bexarotene to a hydroxamic acid is one potential strategy to block acyl glucuronidation while preserving binding functionality.
Furthermore, formulation strategies are being explored to overcome issues of low solubility and bioavailability. accscience.com For instance, developing lipid-based solutions and suspensions has been investigated, with findings suggesting that liver microsomal stability is crucial for better oral bioavailability. researchgate.net Novel delivery systems, such as nanocrystals and co-crystals, have also shown promise in improving the dissolution and bioavailability of bexarotene. researchgate.netmdpi.com A novel co-crystal of bexarotene and ligustrazine, for example, was shown to enhance the absolute bioavailability and cerebral concentration of bexarotene in rats. mdpi.com By optimizing metabolic stability and formulation, the therapeutic potential of bexarotene and its analogs can be more fully realized.
Q & A
Basic: How do researchers determine the optimal dosage of 2-Hydroxy-bexarotene for balancing efficacy and toxicity in preclinical studies?
Answer:
Dose optimization involves dose-escalation trials to identify the minimum effective dose (MED) and maximum tolerated dose (MTD). For example, in a phase II-III trial for bexarotene (a related retinoid), patients received 300 mg/m²/day or higher, with response rates analyzed via Kaplan-Meier survival curves to project median duration of response (299 days at 300 mg/m²/day) . Preclinical studies should incorporate pharmacokinetic/pharmacodynamic (PK/PD) modeling, toxicity profiling (e.g., lipid metabolism disruptions like hypertriglyceridemia), and comparative analysis of metabolite activity (e.g., this compound vs. parent compound) .
Basic: What clinical endpoints are most robust for evaluating the therapeutic efficacy of this compound in cutaneous T-cell lymphoma (CTCL) trials?
Answer:
Primary endpoints include objective response rate (ORR: complete + partial responses), relapse rates (e.g., 36% in bexarotene studies), and quality-of-life (QoL) metrics like pruritus reduction. Secondary endpoints may involve lesion surface area reduction, adenopathy resolution, and safety parameters (e.g., triglyceride levels). A phase II-III trial design with biopsy-confirmed CTCL stages (IIB-IVB) and standardized response criteria (e.g., RECIST) ensures reproducibility .
Basic: How should researchers mitigate confounding variables when assessing this compound’s safety profile?
Answer:
Implement prospective monitoring for common adverse events (e.g., hypertriglyceridemia, hypothyroidism) via regular blood tests and thyroid function panels. Use stratified randomization in trials to control for comorbidities and concomitant medications. Adverse event causality should be assessed using Naranjo scales, and reversibility of side effects must be documented (e.g., lipid-lowering therapies for hypertriglyceridemia) .
Advanced: What molecular mechanisms underlie this compound’s selectivity for retinoid X receptors (RXRs), and how can this inform combination therapies?
Answer:
As a rexinoid, this compound likely binds RXR heterodimers (e.g., RXR-PPARγ), modulating gene transcription in malignant T cells. Mechanistic studies should employ chromatin immunoprecipitation (ChIP-seq) and RNA sequencing to identify target genes. Combination strategies with histone deacetylase (HDAC) inhibitors or immunotherapy agents could exploit synergistic pathways, as seen in bexarotene trials where monotherapy response rates reached 45–55% .
Advanced: How can researchers resolve contradictions in efficacy data between this compound and other retinoids across studies?
Answer:
Conduct a systematic review with meta-analysis, comparing variables like patient demographics (e.g., refractory vs. early-stage CTCL), dosing regimens, and co-administered therapies. For instance, higher relapse rates (36%) in bexarotene studies may reflect differences in RXR isoform expression or metabolic clearance. Sensitivity analyses should adjust for study design heterogeneity (e.g., open-label vs. double-blind) .
Advanced: What biomarkers are predictive of this compound treatment resistance, and how can longitudinal studies validate them?
Answer:
Candidate biomarkers include serum triglyceride levels (linked to drug metabolism), RXRα expression in tumor biopsies, and cytokine profiles (e.g., IL-13/IL-31 for pruritus). Longitudinal cohorts should use multiplex assays and Cox proportional hazards models to correlate biomarker trajectories with relapse risk. In bexarotene studies, 13% of patients achieved complete remission, suggesting genetic/epigenetic predictors of response .
Advanced: How can in vitro models of this compound resistance be optimized to mirror clinical relapse dynamics?
Answer:
Develop patient-derived xenograft (PDX) models or 3D tumor spheroids with progressive exposure to this compound. Transcriptomic profiling (e.g., single-cell RNA-seq) can identify resistance pathways, such as upregulation of ABC transporters or apoptotic inhibitors. Validate findings against clinical relapse rates (e.g., 36% in 300 mg/m²/day cohorts) .
Basic: What ethical considerations are critical when designing trials involving this compound?
Answer:
Adhere to ICH-GCP guidelines: ensure informed consent addresses risks like pancreatitis from hypertriglyceridemia. Participant selection must exclude those with pre-existing lipid disorders or thyroid dysfunction. Data confidentiality protocols (e.g., anonymized biopsies) and DSMB oversight are mandatory for adverse event monitoring .
Advanced: How do researchers validate this compound’s pharmacokinetic properties in heterogeneous patient populations?
Answer:
Use population PK modeling to account for covariates like age, hepatic function, and genetic polymorphisms (e.g., CYP3A4/5 variants). Sparse sampling in phase IV trials can estimate inter-individual variability. Compare results to bexarotene’s profile, where dose adjustments were needed for hyperlipidemia .
Basic: What statistical methods are appropriate for analyzing time-to-event endpoints in this compound trials?
Answer:
Kaplan-Meier analysis for duration of response (e.g., median 299 days) and Cox regression to adjust for covariates like baseline triglyceride levels. For small sample sizes, use exact logistic regression. Interim analyses should predefine stopping rules for futility/safety .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
